molecular formula C11H5BrF3NO2S B13407321 5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- CAS No. 82425-09-0

5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)-

Cat. No.: B13407321
CAS No.: 82425-09-0
M. Wt: 352.13 g/mol
InChI Key: ZDWRBPHIVFKMPL-UHFFFAOYSA-N
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Description

5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to the isothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and bromine atom can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiazolecarboxylic acid, 4-bromo-3-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

82425-09-0

Molecular Formula

C11H5BrF3NO2S

Molecular Weight

352.13 g/mol

IUPAC Name

4-bromo-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO2S/c12-7-8(16-19-9(7)10(17)18)5-2-1-3-6(4-5)11(13,14)15/h1-4H,(H,17,18)

InChI Key

ZDWRBPHIVFKMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2Br)C(=O)O

Origin of Product

United States

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